molecular formula C14H15ClN4O2 B8400078 Ethyl 6-chloro-4-(5,6-dimethylpyridin-2-ylamino)pyridazine-3-carboxylate

Ethyl 6-chloro-4-(5,6-dimethylpyridin-2-ylamino)pyridazine-3-carboxylate

Cat. No. B8400078
M. Wt: 306.75 g/mol
InChI Key: UYRNUOXYUCRHOR-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(5,6-dimethylpyridin-2-ylamino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C14H15ClN4O2 and its molecular weight is 306.75 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

ethyl 6-chloro-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxylate

InChI

InChI=1S/C14H15ClN4O2/c1-4-21-14(20)13-10(7-11(15)18-19-13)17-12-6-5-8(2)9(3)16-12/h5-7H,4H2,1-3H3,(H,16,17,18)

InChI Key

UYRNUOXYUCRHOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1NC2=NC(=C(C=C2)C)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A pressure tube was charged with ethyl 4,6-dichloropyridazine-3-carboxylate (300 mg, 1.36 mmol), 5,6-dimethylpyridin-2-amine (249 mg, 2.04 mmol) in acetonitrile (8 mL) and the mixture was heated in an oil bath at 140° C. for 18 h. After cooling to room temperature, the mixture was concentrated in vacuo, adsorbed on silica gel and then purified by chromatography (silica, 50 μm, 80 g column from Analogix, 0% to 10% acetone in dichloromethane, 20 min) to afford ethyl 6-chloro-4-(5,6-dimethylpyridin-2-ylamino)pyridazine-3-carboxylate (150 mg, 36%) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.20 (s, 1H) 8.86 (s, 1H) 7.57 (d, J=8.08 Hz, 1H) 6.97 (d, J=8.08 Hz, 1H) 4.40 (q, J=7.24 Hz, 2H) 2.42 (s, 3H) 2.23 (s, 3H) 1.35 (t, J=7.20 Hz, 3H); LCMS (EI/CI) m/z: 307 [M+H].
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A heavy walled sealable tube was charged with ethyl 4,6-dichloropyridazine-3-carboxylate (300 mg, 1.36 mmol) and 5,6-dimethylpyridin-2-amine (249 mg, 2.04 mmol). To the mixture was added acetonitrile (8.00 mL) and the reaction mixture was heated with stirring in an oil bath at 140° C. for 20 h. After cooling to room temperature the residue was suspended in dichloromethane and purified by flash chromatography (silica 20-45 μM, 40 g, Thomson) eluting with 0 to 10% over 20 min, acetone/dichloromethane to give ethyl 6-chloro-4-(5,6-dimethylpyridin-2-ylamino)pyridazine-3-carboxylate (195 mg, 46.8%) as an off-white solid. 1H NMR (CHLOROFORM-d) δ: 10.54 (s, 1H), 9.14 (s, 1H), 7.41 (d, J=8.3 Hz, 1H), 6.70 (d, J=8.3 Hz, 1H), 4.55 (q, J=7.2 Hz, 2H), 2.50 (s, 3H), 2.26 (s, 3H), 1.50 (t, J=7.2 Hz, 3H); LC-MS 307.0 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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